1-(3-Chlorophenyl)guanidine nitrate
Overview
Description
1-(3-Chlorophenyl)guanidine nitrate , also known as guanidinium nitrate , is a colorless, water-soluble salt with the chemical formula [C(NH₂)₃]NO₃. It is produced on a large scale and serves as a precursor for nitroguanidine , which finds applications in pyrotechnics, gas generators, and other fields .
Synthesis Analysis
Guanidine nitrate is industrially produced by the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate . This process yields the guanidine nitrate salt, which has been used as a monopropellant in the Jetex engine for model airplanes. Notably, it exhibits a high gas output and a relatively low flame temperature, making it attractive for propulsion systems .
Molecular Structure Analysis
The molecular formula of this compound is C₇H₉ClN₄O₃ . Its structure consists of a guanidinium cation ([C(NH₂)₃]⁺) and a nitrate anion ([NO₃]⁻). The guanidinium cation features three amino groups (NH₂) attached to a central carbon atom. The chlorine-substituted phenyl group (3-chlorophenyl) is also part of the molecule .
Scientific Research Applications
Photocatalytic Applications
- Guanidine nitrate has been utilized as a nitrogen source in the synthesis of nitrogen-rich TiO2 nanocatalysts. These catalysts demonstrated high efficiency in decomposing pollutants like methyl orange and 2,4 dichlorophenol under household lightbulbs and sunlight (Baruwati & Varma, 2011).
Analytical Chemistry
- In analytical chemistry, guanidine nitrate is used for preparing nitrate samples for oxygen isotope measurement. This involves converting nitrate oxygen to CO2 using guanidine hydrochloride, offering an alternative procedure for 18O measurement in nitrates (Bräuer & Strauch, 2000).
Solar Energy
- Guanidine nitrate (GuNO3) has been introduced as an effective additive in the electrolyte of dye-sensitized solar cells (DSSCs). Its addition enhances the power conversion efficiency of DSSCs by increasing both the photocurrent density and open-circuit voltage (Nath, Jun, & Lee, 2016).
Pharmaceuticals and Biotechnological Applications
- Guanidine salts, including guanidine nitrate, are used in various applications such as pharmaceuticals, plant protection, and biotechnological applications. Guanidine nitrate, in particular, is used in propellants and explosives (Güthner, Mertschenk, & Schulz, 2006).
Antibacterial and Antifungal Properties
- Guanidine nitrate is involved in the synthesis of compounds with potential antibacterial and antifungal activities. For example, its reaction with different aryl aldehydes has led to the creation of novel pyrimidine-quinoline molecules with microbicidal efficacy (Patel & Mehta, 2010).
Chemical Synthesis
- In chemical synthesis, guanidine nitrate serves as a reactant in the synthesis of various organic compounds, such as modified guanidines and phenylguanidine derivatives, which have potential applications in different fields including materials science and medicinal chemistry (Isobe, Fukuda, & Ishikawa, 2000).
Gas Generation Agents
- Guanidine nitrate is investigated as a gas-generating agent, characterized by large gas production and low combustion temperature, suitable for applications like airbags (Mei et al., 2013).
Mechanism of Action
As a gas generator, guanidine nitrate is employed in automobile airbags. It offers advantages over older airbag propellants, such as sodium azide and potassium nitrate, due to its lower toxicity and reduced sensitivity to moisture. Additionally, it outperforms cheap ammonium nitrate in terms of safety and effectiveness .
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)guanidine;nitric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLFDBCSMOUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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